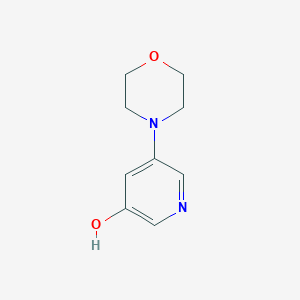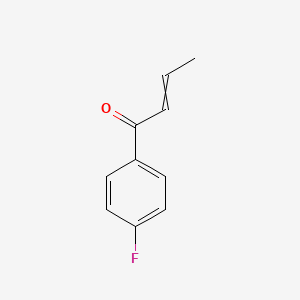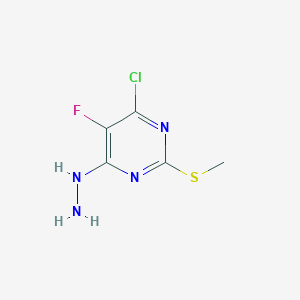
4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine
描述
4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine, fluorine, hydrazinyl, and methylsulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine.
Hydrazinylation: The introduction of the hydrazinyl group is achieved by reacting the starting material with hydrazine hydrate under reflux conditions. The reaction is typically carried out in a solvent such as ethanol or methanol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrimidine derivatives with new functional groups replacing chlorine or fluorine.
科学研究应用
4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
作用机制
The mechanism of action of 4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition of enzymatic activity or disruption of molecular functions. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
相似化合物的比较
Similar Compounds
4-chloro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine: Lacks the chlorine substitution, which may influence its chemical properties and applications.
Uniqueness
4-chloro-5-fluoro-6-hydrazinyl-2-(methylsulfanyl)pyrimidine is unique due to the presence of both chlorine and fluorine substitutions on the pyrimidine ring. This combination of substituents can enhance its reactivity and provide distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
1152109-90-4 |
|---|---|
分子式 |
C5H6ClFN4S |
分子量 |
208.65 g/mol |
IUPAC 名称 |
(6-chloro-5-fluoro-2-methylsulfanylpyrimidin-4-yl)hydrazine |
InChI |
InChI=1S/C5H6ClFN4S/c1-12-5-9-3(6)2(7)4(10-5)11-8/h8H2,1H3,(H,9,10,11) |
InChI 键 |
SMEWGZSOMRSWLB-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=C(C(=N1)Cl)F)NN |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
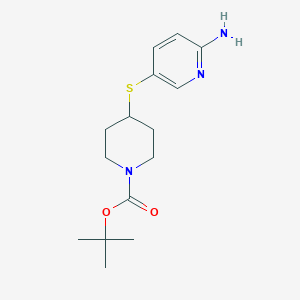
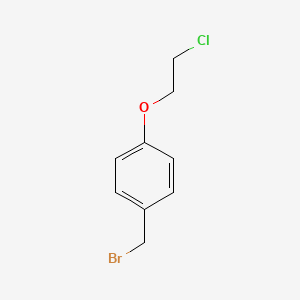
![1-[(3-Nitro-2-pyridinyl)amino]-2-propanol](/img/structure/B8629717.png)

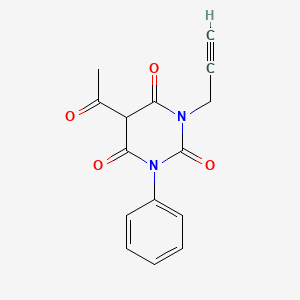
![2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine](/img/structure/B8629732.png)

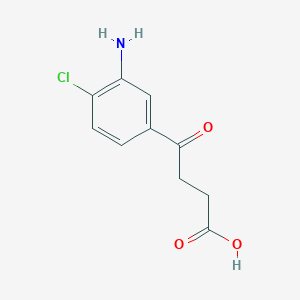
![4-[(acetyloxy)methyl]Cyclohexanone](/img/structure/B8629752.png)
![Acetamide,n-[(7-methyl-1h-indol-3-yl)methyl]-](/img/structure/B8629760.png)
![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B8629763.png)
![2-[2,6-Di(propan-2-yl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B8629767.png)
